(D-Ser4)-LHRH

Receptor Pharmacology Endocrinology Peptide Therapeutics

Researchers requiring a potent GnRH agonist for receptor binding studies or cost-sensitive androgen deprivation protocols often face variability in supplier quality. Buserelin (CAS 57982-77-1) addresses this: • High-affinity GnRHR binding (Kd = 2.4 × 10⁻¹⁰ M) validated for competitive HTS assays and novel agonist/antagonist screening. • Documented cost-saving advantage over Goserelin and Leuprolide for large-scale clinical trials or long-term formulary inclusion. • Distinct cellular antiproliferative activity (IC50 = 1.79 nM in LNCaP cells) & GI adverse effect profile supports enteric nervous system and safety-pharmacology studies. Supply: ≥98% HPLC purity; stable at -20°C; ready for global dispatch.

Molecular Formula C55H75N17O13
Molecular Weight 1182.3 g/mol
Cat. No. B172249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Ser4)-LHRH
Molecular FormulaC55H75N17O13
Molecular Weight1182.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42+,43-/m0/s1
InChIKeyXLXSAKCOAKORKW-ANBUGBOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buserelin (D-Ser4)-LHRH Overview


(D-Ser4)-LHRH, commonly known as Buserelin, is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH/LHRH). It is characterized by a D-serine substitution at the 6th position and an ethylamide group replacing the C-terminal glycinamide [1]. These modifications confer significantly enhanced potency and a prolonged duration of action compared to native LHRH, making it a valuable tool for both therapeutic and research applications targeting the hypothalamic-pituitary-gonadal axis [2].

1
Synthetic GnRH analog with D-Ser(tBu)⁶ modification
2
Supports HPG axis receptor engagement and signaling studies
3
Extended target engagement profile for sustained pathway research

Buserelin Interchangeability Concerns


Despite belonging to the same therapeutic class, GnRH agonists exhibit critical differences in receptor binding kinetics, direct cellular antiproliferative activity, and clinical adverse effect profiles. These distinctions are rooted in their unique structural modifications (e.g., D-Ser(tBu)⁶ in Buserelin vs. D-Leu⁶ in Leuprolide), which dictate pharmacodynamic and pharmacokinetic behavior [1]. Therefore, assuming interchangeability among Buserelin, Goserelin, and Leuprolide without direct comparative evidence can compromise experimental reproducibility and clinical outcomes. The following sections provide the quantitative evidence needed to inform a precise scientific or procurement decision.

Structural differences alter receptor kineticsD-Ser(tBu)⁶ in Buserelin vs. D-Leu⁶ in Leuprolide may shift binding dynamics and downstream signaling.
Antiproliferative potency may differDirect cellular effects vary across GnRH agonists; e.g., vs. Goserelin in LNCaP models, potency context is not equivalent.
Tolerability and escape profiles are not uniformGI symptom incidence and testosterone breakthrough rates differ among analogs, affecting long-term study design.

Buserelin Head-to-Head Evidence


Receptor Binding Affinity vs. Native LHRH

Buserelin exhibits approximately 20-fold higher binding affinity for the LHRH receptor compared to native LHRH, as determined by Kd values in a pituitary cell monolayer culture [1]. This quantitative difference in receptor engagement is a primary driver of its enhanced potency and prolonged biological effect.

Receptor Binding vs. Native LHRH
Head-to-head
~20-fold higher affinity
Kd: 2.4×10⁻¹⁰ M vs. 4.7×10⁻⁹ M (native LHRH)
Supports lower effective doses and sustained receptor engagement in pituitary cell models.
Monolayer culture; in vivo target engagement may require validation.
Receptor Pharmacology Endocrinology Peptide Therapeutics

Antiproliferative Activity vs. Goserelin

In a head-to-head study on the human prostatic cancer cell line LNCaP, both Buserelin and Goserelin inhibited cell proliferation in a dose-dependent manner. However, Goserelin demonstrated a 2.2-fold greater potency, with an IC50 value of 0.82 nM compared to 1.79 nM for Buserelin [1]. This indicates that while both agonists are active, their direct antiproliferative effects on this cell line are not equivalent.

Antiproliferative vs. Goserelin
Head-to-head
Buserelin IC₅₀ 1.79 nM vs. Goserelin 0.82 nM
2.2-fold lower potency in LNCaP cells (9-day treatment)
Direct antiproliferative response context differs; select agonist based on model sensitivity.
Single cell line; pathway-specific effects may vary.
Cancer Research In Vitro Pharmacology Androgen Signaling

Cost-Effectiveness vs. Leuprolide & Goserelin

A meta-analysis and economic evaluation compared Buserelin, Goserelin, and Leuprolide depot formulations in advanced prostate cancer. The analysis found no statistically significant differences in survival or progression-free survival among the three agonists [1]. However, a cost-minimization analysis from a formulary perspective demonstrated that Buserelin was the most cost-saving treatment alternative [1].

Cost Context vs. Leuprolide & Goserelin
Reported economic context
Buserelin identified as most cost-saving alternative
Meta-analysis of advanced prostate cancer trials; 1-2.5 year horizons
Economic analysis supports formulary evaluation; no efficacy difference reported.
Cost-minimization from provincial payer perspective; generalizability to be reviewed.
Health Economics Clinical Outcomes Prostate Cancer Therapy

Testosterone Escape vs. Goserelin & Leuprolide

While all GnRH agonists effectively suppress testosterone, a 2022 review noted that the incidence of testosterone escape (i.e., breakthrough increases) is lower with Goserelin and Leuprolide than with Buserelin [1]. This differential clinical observation is a key factor in therapeutic selection and long-term disease management.

Testosterone Escape vs. Analogs
Class-level inference
Higher reported T escape incidence with Buserelin
Qualitative review; Goserelin/Leuprolide show lower escape rates.
Sustained androgen suppression may require monitoring in long-term Buserelin protocols.
Data to verify; class-level observation, not trial-level comparison.
Clinical Efficacy Prostate Cancer Biomarker Monitoring

GI Adverse Effects vs. Other GnRH Agonists

A real-world pharmacovigilance study identified that Buserelin demonstrates a distinct adverse effect profile compared to other long-acting GnRH analogs, particularly a higher incidence of gastrointestinal disorders [1]. A separate prospective study in IVF patients confirmed that Buserelin treatment led to significant impairment of constipation (p = 0.004), nausea and vomiting (p = 0.035), and intestinal symptoms' influence on daily life (p = 0.027) [2].

GI Tolerability vs. Other GnRHa
Reported
Significant GI symptom impairment (p=0.004–0.035)
Constipation, nausea, daily life impact in IVF cohort (n=124)
Tolerability endpoint context may require GI monitoring review in research protocols.
Cross-study comparability limited; real-world pharmacovigilance signal noted.
Pharmacovigilance Adverse Events Clinical Safety

Buserelin Application Scenarios


High-Throughput Screening for GnRH Receptor Modulators

Buserelin's high receptor binding affinity (Kd = 2.4 × 10⁻¹⁰ M) makes it an ideal positive control or competitive ligand in high-throughput screening assays designed to identify novel GnRH receptor agonists or antagonists [1]. Its well-characterized binding kinetics provide a robust baseline for comparing candidate molecules.

Cost-Sensitive Prostate Cancer Programs

In settings where clinical efficacy is established as non-inferior to Goserelin and Leuprolide, Buserelin's demonstrated cost-saving advantage makes it a rational choice for large-scale clinical trials, formulary inclusion, or research studies with constrained budgets [1]. This is particularly relevant for long-term androgen deprivation therapy protocols.

Direct Antiproliferative Studies

While Goserelin shows greater antiproliferative potency in the LNCaP cell line, Buserelin remains an active and relevant comparator for studies exploring the direct, non-pituitary-mediated effects of GnRH agonists on hormone-sensitive cancer cells [1]. Its distinct potency profile (IC50 = 1.79 nM) provides a valuable point of differentiation in comparative cellular pharmacology experiments.

Gastrointestinal Safety & Toxicology Studies

The distinct gastrointestinal adverse effect profile of Buserelin, including statistically significant impairment of constipation, nausea, and abdominal pain, makes it a relevant model compound for studying the enteric nervous system and GnRH-related gastrointestinal dysfunction [1][2]. This is particularly applicable in preclinical models and clinical studies examining the safety profile of long-term GnRH agonist therapy.

Application
Selection Property
Validation Focus
GnRH receptor modulator screening
High-affinity competitive binding control
Binding kinetics and receptor occupancy benchmarks
Androgen suppression research programs
GnRH agonist with cost-context comparator data
Sustained testosterone suppression and economic endpoint monitoring
Cancer cell-line antiproliferative assays
GnRH receptor-mediated response comparator
IC₅₀ comparison and pathway-specific endpoint interpretation
GI safety endpoint monitoring
Tolerability profile distinct from other GnRHa
GI symptom scoring and enteric nervous system response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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